2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine
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Overview
Description
2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a unique combination of a cyclopenta[d][1,3]thiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting with the preparation of the cyclopenta[d][1,3]thiazole ring. This can be achieved through the cyclization of appropriate thioamide and ketone precursors under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols
Scientific Research Applications
2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one
- 2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one
Uniqueness
2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H25N3OS |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C19H25N3OS/c1-14-5-2-9-18(20-14)23-13-15-6-4-10-22(11-15)12-19-21-16-7-3-8-17(16)24-19/h2,5,9,15H,3-4,6-8,10-13H2,1H3 |
InChI Key |
JRAFVAWLTSALRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
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